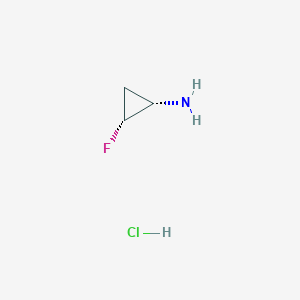
(1S,2R)-2-fluorocyclopropan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R)-2-fluorocyclopropan-1-amine hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience research. This compound is also known as (1S,2R)-2-fluorocyclopropan-1-amine HCl or FCPA HCl. In
Mechanism of Action
The mechanism of action of (1S,2R)-2-fluorocyclopropan-1-amine hydrochloride is not fully understood. However, it is believed to act as a selective inhibitor of the norepinephrine transporter (NET) and the dopamine transporter (DAT). This results in an increase in the extracellular levels of these neurotransmitters, which can lead to various physiological and behavioral effects.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound depend on the specific experimental conditions and the dose used. In general, this compound has been shown to increase the extracellular levels of norepinephrine and dopamine, which can lead to various effects, such as increased locomotor activity, enhanced cognitive function, and improved mood. However, high doses of this compound can lead to adverse effects, such as hyperactivity, tremors, and seizures.
Advantages and Limitations for Lab Experiments
The advantages of using (1S,2R)-2-fluorocyclopropan-1-amine hydrochloride in lab experiments include its high potency, selectivity, and specificity for the norepinephrine transporter and the dopamine transporter. This allows for the precise modulation of neurotransmitter levels, which can be useful for studying the role of these neurotransmitters in various physiological and pathological conditions. However, the limitations of using this compound include its potential toxicity at high doses and the need for specialized equipment and expertise to handle and analyze the compound.
Future Directions
There are several potential future directions for the research on (1S,2R)-2-fluorocyclopropan-1-amine hydrochloride. One direction is to further investigate the mechanism of action of this compound and its potential therapeutic applications in various diseases, such as depression, anxiety, and addiction. Another direction is to explore the use of this compound as a tool compound for studying the role of norepinephrine and dopamine in various physiological and pathological conditions. Additionally, the development of novel analogs of this compound with improved selectivity and potency could lead to the discovery of new drugs for the treatment of various diseases.
Synthesis Methods
The synthesis of (1S,2R)-2-fluorocyclopropan-1-amine hydrochloride involves the reaction of (1S,2R)-2-fluorocyclopropan-1-amine with hydrochloric acid. This reaction results in the formation of this compound as a white crystalline powder. The purity of the compound can be determined using various analytical techniques, such as NMR spectroscopy, HPLC, and mass spectrometry.
Scientific Research Applications
(1S,2R)-2-fluorocyclopropan-1-amine hydrochloride has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including depression, anxiety, and schizophrenia. In neuroscience research, this compound has been used as a tool compound to study the role of neurotransmitters, such as dopamine and norepinephrine, in various physiological and pathological conditions.
properties
IUPAC Name |
(1S,2R)-2-fluorocyclopropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6FN.ClH/c4-2-1-3(2)5;/h2-3H,1,5H2;1H/t2-,3+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYTNTYHQHKPQEX-MUWMCQJSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]1F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Azaspiro[2.4]heptan-7-ylmethanol;hydrochloride](/img/structure/B2783968.png)
![8-[(Dimethylamino)methyl]-7-hydroxy-3-(4-methoxyphenoxy)-2-methylchromen-4-one](/img/structure/B2783969.png)
![3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine;dihydrochloride](/img/structure/B2783972.png)

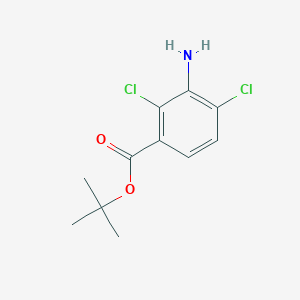
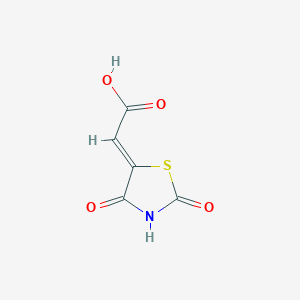

![5-[3-(thiophen-2-yl)-1H-pyrazol-5-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2783978.png)
![3-Tert-butyl-6-[[1-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methoxy]pyridazine](/img/structure/B2783979.png)

![1-[3-(Benzyloxy)-5-bromophenyl]piperidine](/img/structure/B2783984.png)
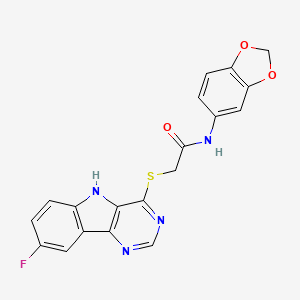
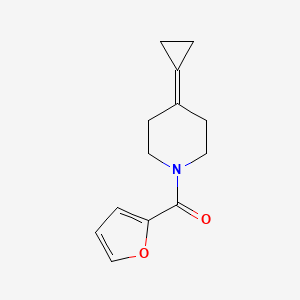
![N-Benzhydryl-N-phenyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B2783990.png)